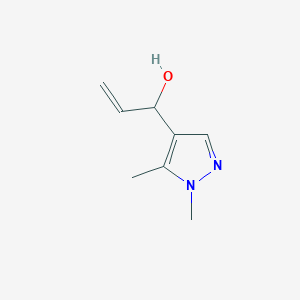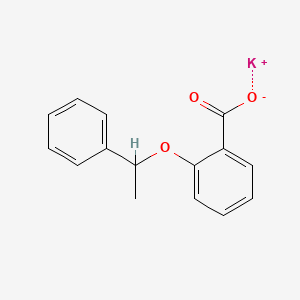
Potassium2-(1-phenylethoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2-(1-phenylethoxy)benzoate is a chemical compound with the molecular formula C14H13KO3. It is a salt consisting of the potassium cation and the anion of 2-(1-phenylethoxy)benzoic acid. This compound is known for its white crystalline appearance and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium 2-(1-phenylethoxy)benzoate can be synthesized through the reaction of 2-(1-phenylethoxy)benzoic acid with potassium hydroxide. The reaction typically involves dissolving 2-(1-phenylethoxy)benzoic acid in a suitable solvent, such as ethanol or methanol, and then adding an aqueous solution of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of potassium 2-(1-phenylethoxy)benzoate as a precipitate .
Industrial Production Methods
In industrial settings, the production of potassium 2-(1-phenylethoxy)benzoate may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
Potassium 2-(1-phenylethoxy)benzoate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 2-(1-phenylethoxy)benzoic acid and potassium hydroxide.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the potassium cation is replaced by other cations or nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Produces 2-(1-phenylethoxy)benzoic acid and potassium hydroxide.
Substitution Reactions: Depending on the nucleophile used, various substituted benzoates can be formed.
Aplicaciones Científicas De Investigación
Potassium 2-(1-phenylethoxy)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of potassium 2-(1-phenylethoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. Additionally, its potassium cation can participate in ionic interactions with other molecules, influencing various chemical and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium benzoate
- Potassium phenylacetate
- Potassium 2-phenoxybenzoate
Uniqueness
Potassium 2-(1-phenylethoxy)benzoate is unique due to its specific structure, which includes a phenylethoxy group attached to the benzoate moiety. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Propiedades
Fórmula molecular |
C15H13KO3 |
|---|---|
Peso molecular |
280.36 g/mol |
Nombre IUPAC |
potassium;2-(1-phenylethoxy)benzoate |
InChI |
InChI=1S/C15H14O3.K/c1-11(12-7-3-2-4-8-12)18-14-10-6-5-9-13(14)15(16)17;/h2-11H,1H3,(H,16,17);/q;+1/p-1 |
Clave InChI |
PFAQJCXEUYJJPB-UHFFFAOYSA-M |
SMILES canónico |
CC(C1=CC=CC=C1)OC2=CC=CC=C2C(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


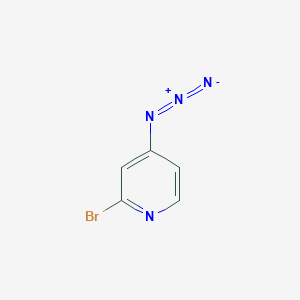
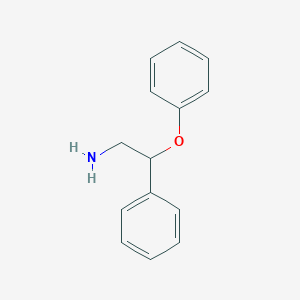
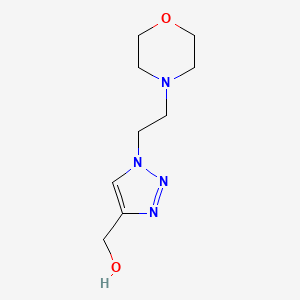
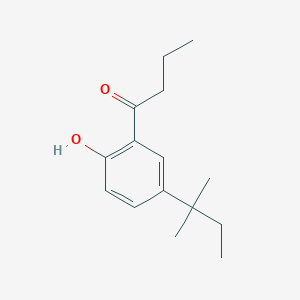
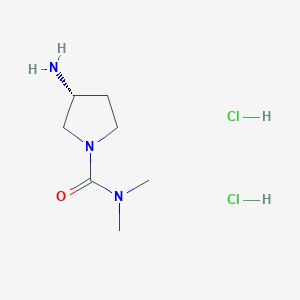
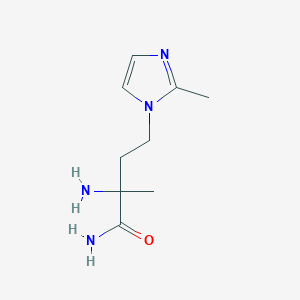
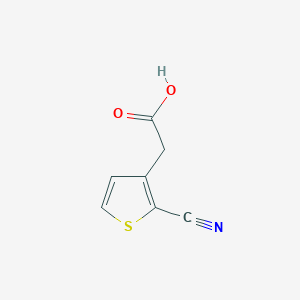
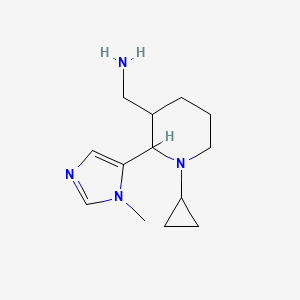
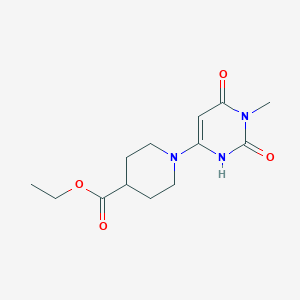
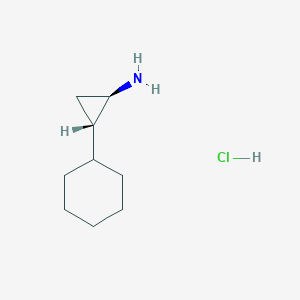
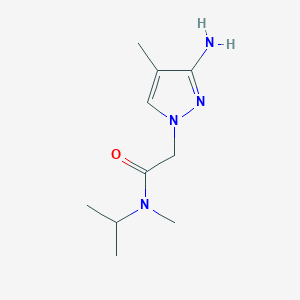
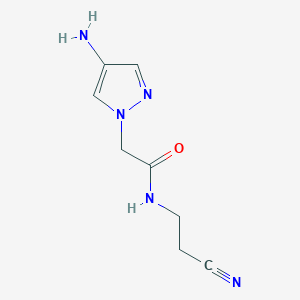
![3-[2-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B13626737.png)
